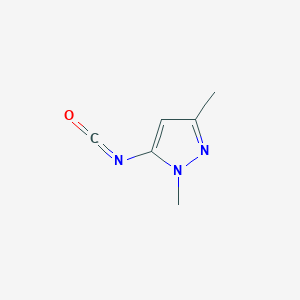

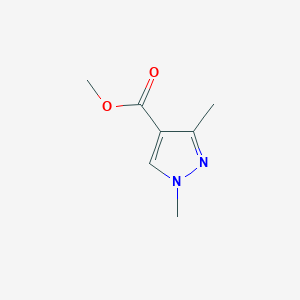

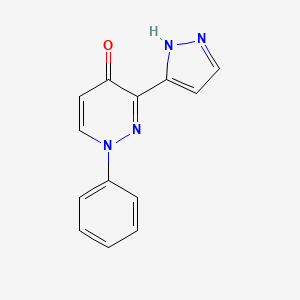

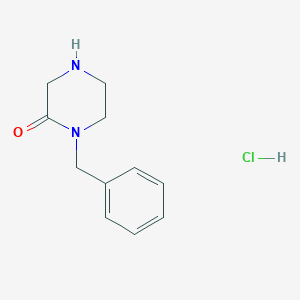

![molecular formula C7H15NO2 B3154848 2-[(Oxan-4-yl)amino]ethan-1-ol CAS No. 786684-00-2](/img/structure/B3154848.png)

2-[(Oxan-4-yl)amino]ethan-1-ol

Overview

Description

“2-[(Oxan-4-yl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 786684-00-2 . It has a molecular weight of 145.2 . It is also known as “2-amino-1-(oxan-4-yl)ethan-1-ol hydrochloride” with the CAS Number: 1334147-04-4 . The compound is typically stored at room temperature and is available in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is “2-(tetrahydro-2H-pyran-4-ylamino)ethanol” and its InChI code is "1S/C7H15NO2/c9-4-3-8-7-1-5-10-6-2-7/h7-9H,1-6H2" . This information can be used to derive the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is an oil and is stored at room temperature . It has a molecular weight of 145.2 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available from the search results.Scientific Research Applications

Enantioselective Synthesis and Building Blocks

The compound 2-[(Oxan-4-yl)amino]ethan-1-ol serves as a chiral building block in enantioselective synthesis. For instance, the enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, which is a key chiral building block, can be achieved using different amino alcohols (Demir et al., 2003).

Conformational Analysis and Foldamers

The compound plays a role in the conformational analysis and development of foldamers. For example, the study of homo-oligomers of D-Oxac, which contains both an oxazolidin-2-one and a beta-amino acid group, leverages the compound for the construction of beta-pseudopeptide foldamers (Luppi et al., 2004).

Corrosion Inhibition

Nitrogenated derivatives of furfural, including imine 2-((furan-2-ylmethylene)amino)ethan-1-ol, have been evaluated as corrosion inhibitors for mild steel in acidic solutions (Guimarães et al., 2020).

Polymer Science

The compound is used in synthesizing amino-alcohol-based poly(ester amide)s. The substitution effects on yield and structure are investigated, showing the compound's relevance in polymer science (Kárpáti et al., 2018).

Organic Synthesis and Catalysis

It is employed in palladium-catalyzed carbonylation reactions for synthesizing various esters. This illustrates its application in advanced organic synthesis and catalytic processes (Gabriele et al., 2008).

Ionic Liquids Synthesis

The compound is used in the synthesis of hydroxylic ionic liquids with nitrogenous centers, which are significant in chemistry due to their unique properties (Shevchenko et al., 2017).

DNA Interaction Studies

It's involved in the synthesis and characterization of Schiff base ligands and their complexes for DNA interaction studies, showcasing its role in bioorganic chemistry (Kurt et al., 2020).

Photocatalysis

The compound plays a role in metal-free photosensitized reactions, such as oxyimination of unactivated alkenes, indicating its application in green chemistry and photocatalysis (Patra et al., 2021).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

2-(oxan-4-ylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-4-3-8-7-1-5-10-6-2-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGGXUIHZXJHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

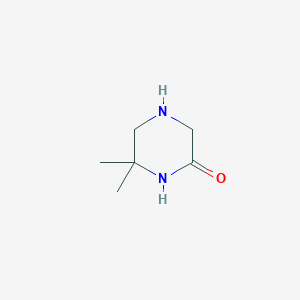

![3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide](/img/structure/B3154815.png)